molecular formula C22H27N5O B12276787 1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B12276787
M. Wt: 377.5 g/mol
InChI Key: OJKFBUBTPWTPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that features a combination of indole, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution on the piperidine ring can introduce various functional groups .

Scientific Research Applications

1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine and pyrimidine groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one: Lacks the methyl group on the indole moiety.

    1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-2-yl)ethan-1-one: Has a different substitution pattern on the indole ring

Uniqueness

1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C22H27N5O/c1-16-12-23-22(24-13-16)26(3)18-7-6-10-27(15-18)21(28)11-17-14-25(2)20-9-5-4-8-19(17)20/h4-5,8-9,12-14,18H,6-7,10-11,15H2,1-3H3

InChI Key

OJKFBUBTPWTPOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.